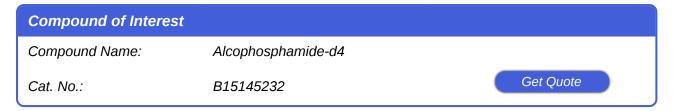


An In-depth Technical Guide to Alcophosphamide-d4: Structure and Synthesis Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcophosphamide-d4 is the deuterated form of Alcophosphamide, a critical metabolite of the widely used chemotherapeutic agent, Cyclophosphamide. As a stable isotope-labeled internal standard, Alcophosphamide-d4 is indispensable for accurate quantification in mass spectrometry-based bioanalytical assays. Its deuterated structure allows for precise differentiation from endogenous compounds and other metabolites in complex biological matrices such as plasma and urine. This technical guide provides a comprehensive overview of the structure, synthesis, and metabolic pathways associated with Alcophosphamide-d4, offering valuable insights for researchers in pharmacology, toxicology, and drug metabolism.

Chemical Structure and Physicochemical Properties

Alcophosphamide-d4 is the open-ring tautomer of 4-hydroxycyclophosphamide-d4. The deuterium labeling is typically on the bis(2-chloroethyl)amino group to ensure metabolic stability of the label.

Synonyms: N,N-Bis(2-chloroethyl-d4)phosphorodiamidic acid 3-hydroxypropyl ester, O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl-d4)phosphorodiamidate



Ouantitative Data

Property	Value	Source
Molecular Formula	C7H13D4Cl2N2O3P	[1]
Molecular Weight	283.13 g/mol	[1]
CAS Number	1794817-39-2	[1]
Storage Temperature	2-8°C	[1]

Metabolic Pathway of Cyclophosphamide

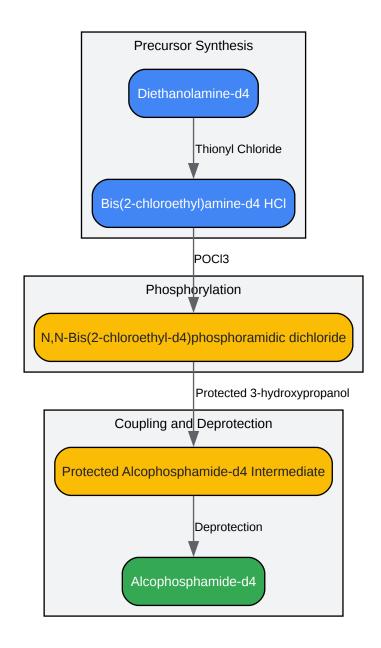
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C19, and CYP3A4. The initial hydroxylation at the C4 position of the oxazaphosphorine ring produces 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, Aldophosphamide (the non-deuterated analog of Alcophosphamide).[2][3] Aldophosphamide is then a key intermediate that can either be detoxified or converted to the active cytotoxic agents.

The detoxification pathway involves the oxidation of Aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive metabolite Carboxyphosphamide.[3] Alternatively, Aldophosphamide can undergo spontaneous β-elimination to yield the ultimate alkylating agent, Phosphoramide Mustard, and a toxic byproduct, Acrolein.[2][4] Phosphoramide mustard is responsible for the antineoplastic activity of cyclophosphamide through DNA cross-linking.









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